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Compound of Interest

Compound Name: Ethyl nitroacetate

Cat. No.: B140605

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of reagents is paramount to the success
of a reaction, influencing yield, purity, and scalability. Among the versatile C2 building blocks,
ethyl nitroacetate and methyl nitroacetate are prominent nitroaliphatic compounds widely
employed in carbon-carbon bond-forming reactions. This guide provides an objective
comparison of their performance in key synthetic transformations, supported by available
experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for
their specific needs.

Physicochemical Properties: A Head-to-Head
Comparison

A fundamental understanding of the physical and chemical properties of these reagents is
crucial for their effective use in synthesis. The following table summarizes the key
physicochemical data for ethyl nitroacetate and methyl nitroacetate.
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Property Ethyl Nitroacetate Methyl Nitroacetate

CAS Number 626-35-7 2483-57-0

Molecular Formula C4H7NOA4[1][2] C3H5NO4

Molecular Weight 133.10 g/mol [2] 119.08 g/mol

Appearance C.:ok')rless to slightly yellow Colorless to light yellow liquid
liquid[3]

Boiling Point 105-107 °C at 25 mmHg 195-198 °C (lit.)

Density 1.199 g/mL at 25 °C 1.294 g/mL at 25 °C

Refractive Index (n20/D)

1.424 (lit.)

1.425 (lit.)

Solubility

Slightly soluble in water;
Soluble in chloroform and ethyl

acetate.[1]

Miscible with ethanol, ether,

and most organic solvents.

pKa of a-proton

~5.8[4]

Not explicitly found, but
expected to be slightly lower
(more acidic) than ethyl
nitroacetate.[5][6][7]

Stable under normal

temperatures and pressures.

Stable under standard ambient

Stability Incompatible with strong dit
conditions.
oxidizing agents and strong
bases.[3]
Combustible liquid. Causes , o
] L Causes skin and eye irritation.
skin and eye irritation. May ]
Safety May cause respiratory

cause respiratory irritation.[2]

[8]

irritation.

Performance in Key Synthetic Reactions

Both ethyl and methyl nitroacetate are valuable precursors for the synthesis of a wide array of

organic molecules, including amino acids, heterocyclic compounds, and complex natural
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products. Their utility stems from the reactivity of the a-carbon, which is activated by both the
nitro and the ester groups.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a
nitroalkane and an aldehyde or ketone.[9] It is a cornerstone transformation for the synthesis of
B-nitro alcohols, which are versatile intermediates.

While direct comparative studies on the yield and kinetics of the Henry reaction using ethyl
versus methyl nitroacetate are not readily available in the reviewed literature, the choice
between the two often depends on the desired final product and subsequent reaction steps.
The ethyl ester may be preferred when a bulkier group is desired for steric reasons or if
subsequent reactions are sensitive to the presence of methanol. Conversely, the methyl ester
might be chosen for its slightly higher reactivity due to the lesser electron-donating nature of
the methyl group compared to the ethyl group, potentially leading to faster reaction times.

A self-catalyzed aza-Henry addition of ethyl nitroacetate to N-alkyl trifluoromethyl aldimines
has been reported for the synthesis of 3-amino a-nitro trifluoromethyl esters.[10][11]

The Michael Addition

The Michael addition is a nucleophilic addition of a carbanion to an a,3-unsaturated carbonyl
compound.[12] Both ethyl and methyl nitroacetate serve as excellent Michael donors. The
reaction is pivotal for the construction of 1,5-dicarbonyl compounds and related structures.

The reactivity in Michael additions is influenced by the acidity of the a-proton and the steric bulk
of the ester group. The slightly higher acidity of the a-proton in methyl nitroacetate could
translate to faster enolate formation and potentially higher reaction rates under certain
conditions. However, the difference in reactivity is generally subtle and often outweighed by
other factors such as the choice of base, solvent, and the nature of the Michael acceptor.

Ethyl nitroacetate has been used in the synthesis of y-oxoacids via a Michael addition
reaction with a,B-unsaturated ketones.[13] In some cases, the reaction of ethyl nitroacetate
with electron-poor olefins can lead to either Michael adducts or isoxazoline cycloadducts
depending on the reaction conditions.[14]
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Synthesis of Heterocyclic Compounds

Ethyl and methyl nitroacetate are key starting materials for the synthesis of various
heterocyclic systems, most notably isoxazoles and pyrroles.

In the synthesis of isoxazole derivatives through condensation with aldehydes or activated
ketones, both reagents are frequently used.[15][16] The choice between the ethyl and methyl
ester often comes down to solubility, availability, and the desired ester functionality in the final
product. For instance, the reaction of aldehydes with ethyl nitroacetate can lead to isoxazole
derivatives, sometimes via intermediate 2,4-dinitroglutarates.[15][17]

Experimental Protocols
General Experimental Protocol for the Henry Reaction
with Ethyl Nitroacetate

This protocol is a generalized procedure based on common practices for the Henry reaction.

Materials:

Aldehyde or Ketone (1.0 eq)

Ethyl nitroacetate (1.2 eq)

Base (e.g., DBU, Et3N, or a chiral catalyst for asymmetric versions) (0.1 - 1.2 eq)

Anhydrous solvent (e.g., THF, CH2CI2)

Procedure:

To a stirred solution of the aldehyde or ketone in the chosen anhydrous solvent, add ethyl
nitroacetate.

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

Add the base dropwise to the reaction mixture.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium
chloride (NH4CI).

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2S04),
filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired [3-nitro
alcohol.

General Experimental Protocol for the Michael Addition
of Methyl Nitroacetate to an Enone

This protocol is a generalized procedure for a base-catalyzed Michael addition.

Materials:

a,B-Unsaturated enone (1.0 eq)
Methyl nitroacetate (1.5 eq)
Base (e.g., K2CO3, DBU, or an organocatalyst) (catalytic to stoichiometric amount)

Solvent (e.g., Dioxane, CH3CN, or CH2CI2)

Procedure:

Dissolve the a,3-unsaturated enone and the base in the chosen solvent in a round-bottom
flask.

Add methyl nitroacetate to the stirred solution.

Allow the reaction to proceed at the appropriate temperature (e.g., room temperature or
elevated temperature) and monitor by TLC.

Once the reaction is complete, quench with a suitable reagent (e.g., water or a dilute acid
solution).
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Extract the product with an organic solvent.

Wash the organic layer with water and brine, then dry over anhydrous Na2S04.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways

To better illustrate the role of these reagents in synthesis, the following diagrams, generated
using the DOT language, depict a general experimental workflow and a decision-making
pathway for reagent selection.
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General Workflow for C-C Bond Formation

Start: Carbonyl Compound
+ Nitroacetate

Base Addition
(e.g., DBU, Et3N)

Reaction Stirring
(Monitor by TLC)

:

Aqueous Workup
(Quenching, Extraction)

:

Purification
(Column Chromatography)

Final Product
(e.g., B-Nitro Alcohol)
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Reagent Selection Logic

Desired Synthetic Outcome

Higher Reactivity Needed?
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No es
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Choose Ethyl Nitroacetate Choose Methyl Nitroacetate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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